8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
説明
8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The molecule is substituted with a 2,6-difluorobenzoyl group at position 8 and a 2-phenoxyethyl chain at position 2.
特性
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4/c23-16-7-4-8-17(24)18(16)19(28)26-11-9-22(10-12-26)20(29)27(21(30)25-22)13-14-31-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQCWGIUNGXJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of 1,3,8-triazaspiro compounds. These compounds have garnered attention due to their potential biological activities, particularly in cardioprotection and mitochondrial function modulation. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
The compound exhibits its biological activity primarily through its interaction with the mitochondrial permeability transition pore (mPTP). Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold inhibit mPTP opening, which is crucial in preventing cell death during ischemic events such as myocardial infarction (MI) . The mechanism involves binding to the c subunit of the F₁/F₀-ATP synthase complex, offering cardioprotective effects without the toxic side effects associated with traditional mPTP inhibitors like Oligomycin A .
Biological Activity Overview
The biological activity of 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be summarized as follows:
Case Studies
- Cardiac Function Improvement : In a study involving myocardial infarction models, administration of the compound led to a significant reduction in apoptotic cell death and improved overall cardiac function during reperfusion therapy. The treated group showed a preservation of mitochondrial ATP levels compared to untreated controls .
- Comparison with Oligomycin A : Unlike Oligomycin A, which irreversibly blocks ATP synthase activity and is toxic to cells, the triazaspiro compound demonstrated a safer profile by not affecting cell viability or ATP levels significantly during acute treatments .
Research Findings
Recent studies have elucidated the structure-activity relationship (SAR) of various triazaspiro compounds. Key findings include:
類似化合物との比較
Comparison with Similar Compounds
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a versatile framework for drug discovery. Below is a comparison of key analogs, focusing on structural variations, biological activities, and synthesis strategies:
Structural and Functional Analogues
Key Structural Differences and Implications
- Substituent Diversity: The 2,6-difluorobenzoyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs (e.g., Compound 11) due to increased electronegativity and steric effects . The 2-phenoxyethyl chain at position 3 contrasts with shorter alkyl or aryl groups in other analogs (e.g., RS102221’s bulky sulfonamide chain). This could influence pharmacokinetics, such as oral bioavailability or blood-brain barrier penetration .
Core Modifications :
Pharmacological Profiles
- Receptor Antagonism : Analogs like RS102221 (5-HT2C antagonist) and MDL 100,907 (5-HT2A antagonist) demonstrate the scaffold’s adaptability for CNS targets .
- Anticancer Activity : WASp-targeting SMC #13 exemplifies applications in oncology by disrupting cytoskeletal dynamics in hematopoietic cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
